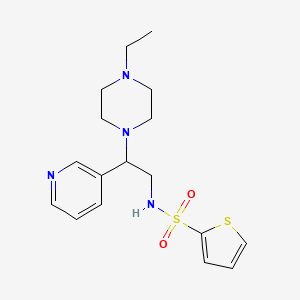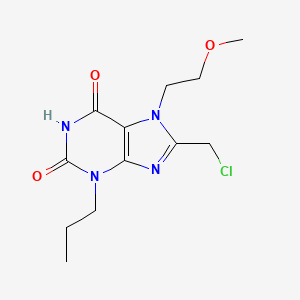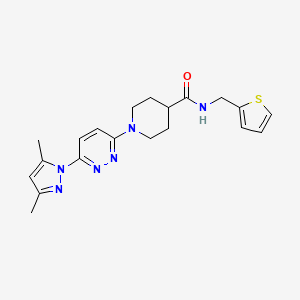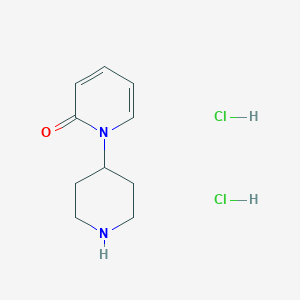![molecular formula C13H13N7O B2702688 N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide CAS No. 899729-70-5](/img/structure/B2702688.png)
N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Anticancer Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against cancer cell lines. These compounds may interfere with cell division, induce apoptosis, or inhibit specific cancer-related enzymes .
Antimicrobial Properties
The same class of compounds has demonstrated antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other pathogens. Investigations have revealed their potential as novel antibiotics or antifungal agents .
Analgesic and Anti-Inflammatory Effects
Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit analgesic properties, providing relief from pain. Additionally, they possess anti-inflammatory activity, which could be beneficial in managing inflammatory conditions .
Antioxidant Potential
These compounds may act as antioxidants, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in maintaining overall health and preventing various diseases .
Antiviral Activity
Researchers have explored the antiviral potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds could inhibit viral replication or entry, making them valuable candidates for antiviral drug development .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors Some derivatives of this scaffold exhibit inhibitory effects on carbonic anhydrase enzymes. Carbonic anhydrases play essential roles in physiological processes, and their inhibition can have therapeutic implications . bCholinesterase Inhibitors : These compounds may modulate cholinesterase activity, potentially benefiting neurodegenerative diseases like Alzheimer’s . c. Alkaline Phosphatase Inhibitors Alkaline phosphatases are involved in bone metabolism and other cellular processes. Inhibition of these enzymes could have clinical applications . dAnti-Lipase Activity : Lipase inhibitors are relevant in managing obesity and related metabolic disorders . e. Aromatase Inhibitors Aromatase is crucial in estrogen biosynthesis. Inhibiting it may be useful in hormone-related conditions, including breast cancer .
In silico pharmacokinetic and molecular modeling studies have also contributed to our understanding of these compounds. Researchers continue to explore their potential for rational drug design and multifunctional disease treatment . If you need further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to the disruption of the cell cycle and inhibits the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . They can induce alterations in cell cycle progression and apoptosis within cells .
properties
IUPAC Name |
N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-8(21)16-9-4-3-5-10(6-9)17-12-11-13(15-7-14-12)20(2)19-18-11/h3-7H,1-2H3,(H,16,21)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBODMOPUYLSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester](/img/structure/B2702607.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)

